molecular formula C21H22Cl2N2O3 B12186090 N-[4-(acetylamino)phenyl]-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide

N-[4-(acetylamino)phenyl]-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide

Cat. No.: B12186090
M. Wt: 421.3 g/mol
InChI Key: JHIZISFZVDROAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(acetylamino)phenyl]-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide is a synthetic organic compound with a complex structure It is characterized by the presence of an acetylamino group, a dichlorocyclopropyl group, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 4-(acetylamino)phenol, which is then reacted with 2,2-dichlorocyclopropyl phenol under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and precise control of reaction parameters is crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetylamino or phenoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{3-[4-(acetylamino)phenoxy]-2-hydroxypropoxy}phenyl)acetamide
  • N-{4-[2-(acetylamino)ethoxy]phenyl}acetamide
  • N-(4-{3-[4-(acetylamino)phenyl]-2-quinoxalinyl}phenyl)acetamide

Uniqueness

N-[4-(acetylamino)phenyl]-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide is unique due to the presence of the dichlorocyclopropyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and may contribute to its specific applications in research and industry.

Properties

Molecular Formula

C21H22Cl2N2O3

Molecular Weight

421.3 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide

InChI

InChI=1S/C21H22Cl2N2O3/c1-13(26)24-15-6-8-16(9-7-15)25-19(27)20(2,3)28-17-10-4-14(5-11-17)18-12-21(18,22)23/h4-11,18H,12H2,1-3H3,(H,24,26)(H,25,27)

InChI Key

JHIZISFZVDROAI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C(C)(C)OC2=CC=C(C=C2)C3CC3(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.